(2-Aminoethyl)guanidine dihydrochloride
Overview
Description
(2-Aminoethyl)guanidine dihydrochloride is a chemical compound with the molecular formula C3H12Cl2N4. It is commonly used in various scientific research fields due to its unique properties and reactivity. This compound is known for its role as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)guanidine dihydrochloride typically involves the reaction of guanidine with ethylenediamine in the presence of hydrochloric acid. This reaction proceeds under mild conditions and results in the formation of the dihydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound often employs a one-pot synthesis approach. This method involves the sequential addition of reactants and catalysts to a single reaction vessel, minimizing the need for intermediate purification steps and enhancing overall yield .
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)guanidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding guanidine derivatives.
Reduction: Reduction reactions can convert it into simpler amine compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. These reactions typically occur under mild to moderate conditions, ensuring high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted guanidines, amines, and other nitrogen-containing compounds. These products are often valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(2-Aminoethyl)guanidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Aminoethyl)guanidine dihydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target molecule . These interactions often involve the formation of hydrogen bonds and electrostatic interactions, which stabilize the compound-target complex and modulate its activity .
Comparison with Similar Compounds
Similar Compounds
Guanidine hydrochloride: Similar in structure but lacks the ethylamine group.
Methylguanidine: Contains a methyl group instead of an ethylamine group.
Phenylguanidine: Contains a phenyl group, offering different reactivity and applications.
Uniqueness
(2-Aminoethyl)guanidine dihydrochloride is unique due to its ethylamine group, which enhances its reactivity and allows for the formation of a wider range of derivatives. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
2-(2-aminoethyl)guanidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N4.2ClH/c4-1-2-7-3(5)6;;/h1-2,4H2,(H4,5,6,7);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJBBNCBVZZHOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C(N)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20987460 | |
Record name | N-(2-Aminoethyl)guanidine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20987460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68027-22-5 | |
Record name | (2-Aminoethyl)guanidine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068027225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Aminoethyl)guanidine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20987460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-aminoethyl)guanidine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.987 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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